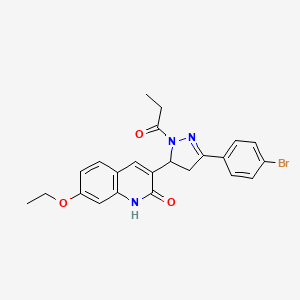

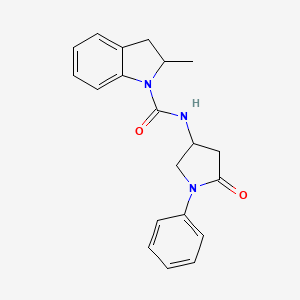

![molecular formula C10H12N2O2S B2501660 2-(2-Oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-on CAS No. 2097926-03-7](/img/structure/B2501660.png)

2-(2-Oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28. The purity is usually 95%.

BenchChem offers high-quality 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Korrosionsschutz in sauren Umgebungen

BOPP wurde als Korrosionsschutzmittel für Kohlenstoffstahl in einem 1-M HCl-Medium untersucht. Die Studie verwendete verschiedene Techniken, darunter potentiodynamische Polarisation (PDP), elektrochemische Impedanzspektroskopie (EIS), Rasterelektronenmikroskopie (SEM) und energiedispersive Röntgenmikroskopie (EDX). Die Ergebnisse zeigten, dass BOPP die Korrosion von Kohlenstoffstahl signifikant hemmte, wobei die Hemmwirkungsgrad bei 10^(-3) M und 303 K 95,7 % erreichte. Die Mischtyp-Natur der Verbindung wurde durch PDP-Kurven bestätigt und sie folgte dem Langmuir-Adsorptionsmodell auf der Stahloberfläche. Zusätzlich verbesserte BOPP die Hydrophobie der Stahloberfläche .

Pharmakologische Anwendungen

Obwohl nicht weit verbreitet, haben Pyridazinonderivate pharmakologisches Potenzial gezeigt. Die Strukturmerkmale von BOPP können zu seiner Bioaktivität beitragen. Weitere Studien sind erforderlich, um seine Auswirkungen auf biologische Systeme zu untersuchen, einschließlich potenzieller antithrombozytärer, antiulzerativer oder anderer erwarteter Aktivitäten .

Quantenchemische Modellierung

Theoretische Untersuchungen mit Hilfe der Dichtefunktionaltheorie (DFT) und Molekulardynamiksimulation (MDs) haben die Reaktivität und den Adsorptionsprozess von BOPP untersucht. Diese Berechnungsmethoden helfen, die reaktivsten Stellen innerhalb des Pyridazinonmoleküls zu identifizieren und sein Verhalten in verschiedenen Umgebungen vorherzusagen .

Komplexbildung mit Eisen

UV-Vis-Spektrenmodifikationen deuten auf die Bildung eines Komplexes zwischen BOPP und Eisen im HCl-Medium hin. Das Verständnis dieser Wechselwirkungen kann Einblicke in potenzielle Anwendungen in der Koordinationschemie oder Katalyse liefern .

Materialwissenschaft und Oberflächenmodifikation

Die Chemisorption von BOPP auf der Kohlenstoffstahl-Oberfläche erhöht die Hydrophobie und verändert die Oberflächeneigenschaften. Forscher haben sein Potenzial als Oberflächenmodifikator oder Schutzbeschichtung in materialwissenschaftlichen Anwendungen untersucht .

Synthetische Chemie und Derivate

BOPP dient als wertvoller Baustein für die synthetische Chemie. Forscher können seine Derivate durch Modifikation der Benzyl-, Phenyl- oder Fluorphenyl-Moleküle untersuchen. Diese Derivate können unterschiedliche Eigenschaften oder verbesserte Aktivitäten aufweisen .

Wirkmechanismus

Target of Action

Pyridazinone derivatives have been shown to interact with a range of biological targets . For example, some pyridazinone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes , which play a key role in the inflammatory response.

Mode of Action

The interaction of pyridazinone derivatives with their targets can result in a variety of effects. For instance, by inhibiting COX enzymes, these compounds can block the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can affect multiple biochemical pathways. This can lead to a decrease in inflammation and pain, among other effects .

Pharmacokinetics

The ADME properties of pyridazinone derivatives can vary widely depending on the specific compound. Some pyridazinone derivatives have been reported to have high oral bioavailability .

Result of Action

The molecular and cellular effects of pyridazinone derivatives can include reduced inflammation and pain, due to their inhibition of prostaglandin production .

Action Environment

The action, efficacy, and stability of pyridazinone derivatives can be influenced by various environmental factors. For example, the performance of a pyridazinone derivative as a corrosion inhibitor was found to improve with increasing compound concentration, but decrease somewhat with increasing temperature .

Eigenschaften

IUPAC Name |

2-(2-oxopropyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-7(13)5-12-10(14)4-8-6-15-3-2-9(8)11-12/h4H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIHPMQVRCCLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C=C2CSCCC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2501578.png)

![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)

![propan-2-yl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2501591.png)

![2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2501593.png)

![N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2501594.png)

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)

![1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA](/img/structure/B2501600.png)